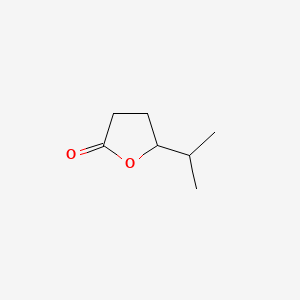

5-Methyl-4-hexanolide

Description

Structure

3D Structure

Properties

CAS No. |

38624-29-2 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

5-propan-2-yloxolan-2-one |

InChI |

InChI=1S/C7H12O2/c1-5(2)6-3-4-7(8)9-6/h5-6H,3-4H2,1-2H3 |

InChI Key |

XTFLBVQDKFPSCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(=O)O1 |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of 5 Methyl 4 Hexanolide

Isolation from Biological Sources

The presence of 5-Methyl-4-hexanolide has been identified in a number of organisms, where it contributes to their chemical profile. Its detection in different biological contexts points to its varied roles and biosynthetic origins.

Phytogenic Origins and Plant Secondary Metabolism

This compound has been reported as a constituent of the volatile compounds in at least two plant species: the fern Angiopteris caudatiformis and the tobacco plant, Nicotiana tabacum. In the context of plant secondary metabolism, such compounds often play roles in defense, signaling, or as byproducts of other essential biochemical pathways. The specific function of this compound in these plants has not been extensively elucidated.

Tobacco, in particular, is known for its complex chemical composition, which includes a wide array of volatile and nonvolatile compounds. These contribute to its characteristic aroma and flavor. The presence of this compound in tobacco suggests its formation during the growth or curing of the leaves, where numerous enzymatic and chemical reactions occur.

| Plant Species | Family | Common Name |

| Angiopteris caudatiformis | Marattiaceae | - |

| Nicotiana tabacum | Solanaceae | Tobacco |

Entomological Origins and Glandular Secretions

Microbial Bioproduction and Fermentation Processes

The microbial world is a rich source of diverse organic molecules, including a wide variety of lactones. Numerous fungi and bacteria are known to produce lactones through fermentation processes. These compounds contribute to the characteristic aromas and flavors of many fermented foods and are also of interest for their potential use as biofuels and chemical feedstocks.

While the specific production of this compound by microorganisms is not widely reported, the general pathways for microbial lactone synthesis are well-understood. Various yeast species, for example, are capable of producing gamma-lactones from fatty acid precursors. This capability is harnessed in biotechnological processes to produce "natural" flavor and fragrance compounds. Given the structural similarities to other microbially produced lactones, it is conceivable that certain microbial strains, under specific fermentation conditions, could produce this compound.

Proposed Biosynthetic Pathways for this compound

The exact biosynthetic pathway for this compound has not been definitively established. However, based on the known biosynthesis of other structurally related lactones, two primary pathways are likely involved: the fatty acid biosynthesis pathway and the polyketide biosynthesis route.

Fatty Acid Biosynthesis Pathways and Derivatives

The most probable route for the formation of this compound is through the metabolism of fatty acids. In this proposed pathway, a medium-chain fatty acid undergoes a series of enzymatic reactions. A key step is the hydroxylation of the fatty acid chain, followed by shortening of the carbon chain via β-oxidation. This process leads to the formation of a 4-hydroxy carboxylic acid intermediate. The intramolecular esterification, or lactonization, of this intermediate, where the hydroxyl group attacks the carboxyl group, results in the formation of the stable five-membered ring of the gamma-lactone. The methyl group at the 5-position would arise from a branched-chain fatty acid precursor.

Polyketide Biosynthesis Routes and Related Mechanisms

An alternative, though perhaps less direct, proposed pathway for the biosynthesis of this compound is through the polyketide synthesis route. Polyketides are a large and diverse class of secondary metabolites produced by bacteria, fungi, plants, and some marine organisms. Their biosynthesis involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process that resembles fatty acid synthesis but with a greater diversity of starting units and enzymatic modifications. It is conceivable that a specific polyketide synthase (PKS) could assemble a precursor chain that, after reduction and cyclization, would yield the this compound structure.

Enzymatic Transformations of Precursor Molecules

The transformation of precursor molecules into this compound is a critical area of study, with a focus on the enzymatic processes that drive these reactions. While the specific enzymes responsible for the biosynthesis of this compound have not been definitively identified, research on analogous lactone formation provides significant insights.

The key enzymatic steps are believed to be:

Hydroxylation: The introduction of a hydroxyl group at the C4 position of a fatty acid precursor is a crucial step. In various organisms, this reaction is often catalyzed by cytochrome P450 monooxygenases or other hydroxylases. Recent studies have highlighted the role of unspecific peroxygenases (UPOs) in the selective hydroxylation of fatty acids at the C4 and C5 positions, leading to the formation of γ- and δ-lactones, respectively. nih.gov These enzymes represent a promising area of investigation for their potential role in this compound biosynthesis.

Lactonization: The final step is the formation of the lactone ring. This intramolecular esterification can occur spontaneously under acidic conditions, but it is often facilitated by enzymes to ensure stereospecificity and efficiency. While the specific lactonase for this compound is unknown, the general mechanism involves the activation of the carboxylic acid group and subsequent nucleophilic attack by the hydroxyl group.

| Enzyme Class | Reaction Catalyzed | Potential Role in this compound Biosynthesis | Supporting Research Findings |

|---|---|---|---|

| Unspecific Peroxygenases (UPOs) | Selective hydroxylation of fatty acids at C4 and C5 positions. | Catalyzing the formation of the 5-methyl-4-hydroxyhexanoic acid precursor. | Studies have shown UPOs effectively produce γ- and δ-lactones from various fatty acid substrates. nih.gov |

| Cytochrome P450 Monooxygenases | Hydroxylation of a wide range of substrates, including fatty acids. | Potential involvement in the C4-hydroxylation of 5-methylhexanoic acid. | Known for their role in the biosynthesis of various secondary metabolites in plants. |

| Esterases/Lipases | Catalysis of esterification and transesterification reactions. | Potentially facilitating the final lactonization step. | While often studied for ester hydrolysis, these enzymes can also catalyze ester formation under specific conditions. |

Environmental and Biological Factors Influencing this compound Bioproduction

The production of secondary metabolites in plants, including lactones like this compound, is significantly influenced by a variety of environmental and biological factors. These factors can impact the expression of biosynthetic genes, the activity of enzymes, and the availability of precursors.

Environmental Factors:

Curing and Senescence: In Nicotiana tabacum, the processes of curing and senescence have a profound effect on the composition of volatile compounds. During senescence, the degradation of cellular components, including fatty acids and amino acids, provides an increased pool of precursors for the biosynthesis of volatile compounds. frontiersin.orgfao.org Research has shown that the levels of certain fatty acids, which are potential precursors to lactones, change significantly during these processes. fao.org

Temperature and Light: Temperature and light intensity are critical environmental cues that regulate plant metabolism. While specific studies on this compound are lacking, it is known that these factors can influence the activity of enzymes in the fatty acid and amino acid metabolic pathways, thereby affecting the availability of precursors for lactone biosynthesis.

Drought and Nutrient Availability: Water stress and the availability of essential nutrients can trigger changes in plant secondary metabolism as a defense mechanism. These stresses can lead to alterations in the expression of genes involved in the biosynthesis of various compounds, potentially including this compound.

Biological Factors:

Developmental Stage: The concentration of secondary metabolites often varies with the developmental stage of the plant. It is plausible that the production of this compound is also developmentally regulated, with higher concentrations potentially being produced at specific stages of leaf development or maturation.

Herbivory and Pathogen Attack: Plants often produce volatile organic compounds in response to damage from herbivores or infection by pathogens. These compounds can act as direct defenses or as signals to attract natural enemies of the herbivores. It is possible that the biosynthesis of this compound is induced under such biotic stress conditions.

| Factor | General Effect on Plant Secondary Metabolism | Potential Impact on this compound Bioproduction |

|---|---|---|

| Curing/Senescence | Increased degradation of macromolecules, leading to a higher availability of precursors for volatile compounds. frontiersin.orgfao.org | May lead to an increase in the production of this compound due to a larger pool of branched-chain fatty acid precursors. |

| Temperature | Affects enzyme kinetics and gene expression. | Optimal temperature ranges may exist for the enzymes involved in the biosynthetic pathway. |

| Light | Influences photosynthesis and the availability of primary metabolites. | Could indirectly affect the supply of precursors derived from primary metabolism. |

| Drought Stress | Induces the production of various stress-related secondary metabolites. frontiersin.org | May upregulate the biosynthetic pathway of this compound as part of the plant's defense response. |

| Biotic Stress (Herbivory/Pathogen Attack) | Triggers the synthesis of defense-related volatile compounds. | Production could be induced as a direct or indirect defense mechanism. |

Stereochemistry and Enantiomeric Forms of 5 Methyl 4 Hexanolide

Chiral Centers and Isomeric Configurations of 5-Methyl-4-hexanolide

This compound possesses two chiral centers at the carbon atoms in positions 4 and 5 of its lactone ring. The presence of these two stereocenters gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers.

R/S Configuration Designations and Stereoisomer Nomenclature

The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) configuration. This systematic nomenclature allows for the unambiguous identification of each of the four stereoisomers: (4R,5S), (4S,5R), (4R,5R), and (4S,5S).

The relationship between these stereoisomers is crucial. The (4R,5S) and (4S,5R) isomers are enantiomers of each other, meaning they are non-superimposable mirror images. Similarly, the (4R,5R) and (4S,5S) isomers form another enantiomeric pair.

Diastereomeric Forms and Their Significance (e.g., cis/trans isomers of related hexanolides)

Stereoisomers that are not mirror images of each other are known as diastereomers. In the case of this compound, the relationship between, for example, the (4R,5S) isomer and the (4R,5R) isomer is diastereomeric.

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration | Diastereomeric Form |

| (4R,5S)-5-Methyl-4-hexanolide | R at C4, S at C5 | cis |

| (4S,5R)-5-Methyl-4-hexanolide | S at C4, R at C5 | cis |

| (4R,5R)-5-Methyl-4-hexanolide | R at C4, R at C5 | trans |

| (4S,5S)-5-Methyl-4-hexanolide | S at C4, S at C5 | trans |

Stereochemical Influence on Biological Activity of this compound

The chirality of this compound is a critical determinant of its biological activity, a phenomenon widely observed in the interaction of small molecules with biological receptors.

Enantioselectivity in Chemoreception and Olfactory Responses

The sense of smell, or olfaction, is a highly stereoselective process. Olfactory receptors, which are G protein-coupled receptors (GPCRs) located in the nasal cavity, are themselves chiral and can differentiate between the enantiomers of a volatile compound. This enantioselectivity means that different stereoisomers of this compound can elicit different olfactory responses, ranging from variations in perceived odor quality and intensity to having one enantiomer being odorous while the other is odorless.

While specific research on the olfactory properties of each individual stereoisomer of this compound is not extensively detailed in publicly available literature, studies on analogous γ-lactones consistently demonstrate the importance of stereochemistry in determining odor profiles. For many chiral flavor compounds, the different enantiomers exhibit distinct smells.

Structure-Activity Relationship (SAR) Studies of this compound Stereoisomers

Although specific SAR data for this compound is scarce, general principles from related lactones can be inferred. The size and position of alkyl substituents on the lactone ring are known to be crucial for the perceived aroma. The precise three-dimensional arrangement of the methyl group at C5 and the hydrogen at C4 in this compound will dictate how well each stereoisomer fits into the binding pocket of a specific olfactory receptor. This "lock and key" mechanism, or more accurately, an "induced fit" model, explains why subtle changes in stereochemistry can lead to significant differences in biological response.

Advanced Synthetic Methodologies for 5 Methyl 4 Hexanolide and Analogues

General Strategies for γ-Lactone Synthesis Relevant to 5-Methyl-4-hexanolide

The construction of the γ-lactone ring is a foundational aspect of organic synthesis, with numerous methods applicable to the preparation of this compound. These strategies often involve the formation of a key 4-hydroxycarboxylic acid precursor, which then undergoes cyclization.

Common synthetic approaches include:

Oxidative Lactonization of Diols: Primary/secondary 1,4-diols can be selectively oxidized to form γ-lactones. This method's success hinges on the selective oxidation of one hydroxyl group to a carboxylic acid followed by or concurrent with cyclization.

Reduction of γ-Keto Acids or Esters: The reduction of the keto group in a γ-keto acid or ester to a hydroxyl group, followed by acid-catalyzed cyclization, is a straightforward route. The stereoselectivity of the reduction step is crucial for obtaining specific isomers of this compound.

Halolactonization: The reaction of a γ,δ-unsaturated carboxylic acid with a halogen source (e.g., iodine) proceeds via an iodonium-ion intermediate to form a halomethyl-substituted γ-lactone. tandfonline.com Subsequent dehalogenation yields the target molecule. This method was employed in the synthesis of related dimethyl-substituted lactones. tandfonline.com

Catalytic C-H Activation: Modern approaches involve transition-metal-catalyzed C-H activation. For instance, palladium-catalyzed tandem β,γ-dehydrogenation and vinyl C-H olefination of free aliphatic acids can produce β-alkylidene-γ-lactones, which can be further hydrogenated. nih.gov

Radical Cyclization: Radical-based methods, often initiated from N-alkoxycarbonyl derivatives of selenides or tellurides, can be used to construct the lactone ring.

Metal-Catalyzed Cyclization of Homoallylic Alcohols: Palladium catalysis can effectively synthesize γ-lactones directly from homoallylic alcohols in a single step under mild conditions. organic-chemistry.org

The choice of strategy depends on the availability of starting materials, desired stereochemistry, and scalability. For this compound, methods that allow for diastereoselective and enantioselective control are of particular importance.

Enantioselective and Diastereoselective Synthetic Routes to this compound

Achieving stereocontrol is paramount in the synthesis of bioactive molecules like this compound. The relative (cis/trans) and absolute (R/S) configurations significantly influence its biological and sensory properties.

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials, transferring their inherent chirality to the target molecule.

From Carbohydrates: Sugars like D-mannitol serve as versatile chiral precursors. A stereoselective synthesis of γ-lactone subunits was developed from an enantiomerically pure diacetonide diol derived from D-mannitol. scielo.brscielo.br This approach relies on highly selective protection and deprotection steps to manipulate the multiple hydroxyl groups and create the necessary stereocenters for the target lactone. scielo.brscielo.br

From Hydroxy Esters: Commercially available chiral hydroxy esters, such as methyl (R)-3-hydroxybutanoate, are excellent starting points. A concise synthesis of (2S, 5R)-2-methyl-5-hexanolide, an analogue of this compound, was achieved from this precursor. scispace.com The strategy involved a directed Claisen condensation to build the carbon skeleton, followed by reduction and cyclization steps. scispace.com The availability of both enantiomers of the starting hydroxybutanoate provides flexibility to synthesize either enantiomer of the target lactone. scispace.com

These methods effectively translate the stereochemistry of the starting material to the final product, precluding the need for chiral catalysts or auxiliaries in the key stereocenter-forming steps. scielo.br

Asymmetric catalysis offers a powerful and efficient alternative to chiral pool synthesis, creating stereocenters with high enantioselectivity using a small amount of a chiral catalyst. nih.govepfl.ch

Biocatalysts, particularly enzymes and whole microbial cells, operate with high selectivity under mild conditions, making them ideal for the synthesis of chiral compounds. researchgate.net

Lipase-Catalyzed Reactions: Lipases are widely used for the kinetic resolution of racemic alcohols and esters. In the context of γ-lactone synthesis, they can be employed in several ways:

Resolution of Hydroxy Esters: Racemic γ-hydroxy esters, the precursors to γ-lactones, can be resolved through enantioselective acylation catalyzed by lipases like Novozym 435 (lipase B from Candida antarctica). mdpi.com This separates the enantiomers, allowing for the subsequent cyclization of the desired isomer into an optically pure lactone. jst.go.jp

Enantioselective Lactonization: The direct intramolecular transesterification of a γ-hydroxy ester can be catalyzed by lipases. jst.go.jp This process can convert a racemic hydroxy ester into an optically active lactone and the remaining unreacted hydroxy ester, often with high enantiomeric excess (ee). jst.go.jpnih.gov

Perhydrolase Activity: Some hydrolases exhibit perhydrolase activity, forming percarboxylic acids that can perform Baeyer-Villiger oxidations on cyclic ketones to yield lactones. nih.gov

The table below summarizes the application of lipases in the synthesis of optically active γ-lactones.

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Novozym 435 | Kinetic Resolution (Acetylation) | rac-N-Methyl-4-hydroxyalkanamides | (S)-4-Acetoxyalkanamide & (R)-4-Hydroxyalkanamide | >90% | researchgate.net |

| Lipase B (Candida antarctica) | Kinetic Resolution (Transesterification) | rac-trans-β-Aryl-δ-hydroxy-γ-lactones | (+)-(4S,5R,6S)-hydroxylactone & (+)-(4R,5S,6R)-propionate | 92-98% | mdpi.com |

| Lipase P (Pseudomonas) | Macrocyclization | ω-Hydroxy acid methyl esters | Macrocyclic lactones | N/A | researchgate.net |

Data presented is for analogous γ-lactone syntheses and demonstrates the potential of the methodology.

Microbial Reductions: Whole-cell biotransformations using yeasts or bacteria can perform highly stereoselective reductions of keto groups. mdpi.com For the synthesis of this compound, a precursor like methyl 4-oxo-5-methylhexanoate could be reduced using a suitable microorganism. The enzymes within the cell, such as alcohol dehydrogenases (ADHs), would reduce the ketone to a secondary alcohol with a specific stereochemistry, which upon cyclization would yield an enantiomerically enriched lactone. researchgate.net Fungi and yeasts are particularly well-suited for producing γ- and δ-lactones from substrates like fatty acids through pathways involving β-oxidation and hydroxylation. mdpi.comsemanticscholar.org

Transition metal complexes with chiral ligands are highly effective catalysts for a wide range of asymmetric transformations. rsc.org

Asymmetric Hydrogenation: A key approach to this compound would involve the asymmetric hydrogenation of an unsaturated precursor, such as a β-alkylidene-γ-lactone. Catalysts based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, Josiphos) can achieve high enantioselectivity in the reduction of the carbon-carbon double bond, establishing the stereocenter at C5.

Asymmetric Conjugate Reduction: The conjugate reduction of β-substituted α,β-unsaturated lactones is another powerful method. A copper-catalyzed system using polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source and a chiral ferrocenyl diphosphine ligand (Josiphos) has been shown to reduce β-aryl α,β-unsaturated lactones and lactams with excellent yields (60-97%) and enantioselectivities (95-99% ee). rsc.org This methodology could be directly applied to a precursor of this compound.

Palladium-Catalyzed Allylic Alkylation: Intramolecular palladium-catalyzed allylic alkylations provide a route to γ-lactones. acs.org By designing a substrate where an ester-tethered nucleophile can attack a π-allyl palladium complex, cyclization to the five-membered lactone ring occurs preferentially. acs.org The use of chiral ligands in this transformation can induce asymmetry, leading to enantiomerically enriched products.

The following table provides examples of transition metal-catalyzed reactions for the synthesis of chiral lactones.

| Metal/Ligand System | Reaction Type | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

| CuBr / Josiphos | Conjugate Reduction | β-Aryl α,β-unsaturated γ-lactones | 60-97% | 95-99% | rsc.org |

| Pd(0) / Chiral Ligand | Intramolecular Allylic Alkylation | Ester-tethered allylic carbonates | Variable | Variable | acs.org |

| Ru / Chiral Diamine | Asymmetric Transfer Hydrogenation | γ-Keto esters | High | High | acs.org |

Data is illustrative of general methodologies for chiral lactone synthesis.

Research continues to yield innovative methods for lactone synthesis that offer improved efficiency, selectivity, or sustainability.

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a major field in asymmetric synthesis. Proline-catalyzed sequential α-aminooxylation and Horner-Wadsworth-Emmons olefination of aldehydes have been used to create key intermediates for γ-lactone synthesis. researchgate.net Another strategy involves an organocatalytic reductive coupling between a tetronic acid and an aldehyde, followed by deoxygenation, to produce butenolide natural products. nih.gov These metal-free approaches are often environmentally benign and can provide access to complex chiral structures.

Photocatalysis: Visible-light photocatalysis enables mild and efficient chemical transformations. A ruthenium-based photocatalyst, Ru(bpy)₃Cl₂, has been used for the synthesis of γ-lactones. organic-chemistry.org This approach could be rendered asymmetric through the design of chiral photocatalysts or by combining photocatalysis with chiral biocatalysts.

Tandem Reactions: Designing reaction cascades where multiple bonds are formed in a single pot increases efficiency by reducing purification steps. A tandem Pd-catalyzed β,γ-dehydrogenation and vinyl C-H olefination of free aliphatic acids provides a one-step synthesis of β-alkylidene-γ-lactones from simple starting materials. nih.gov This intermediate could then be stereoselectively reduced to afford the desired this compound isomer.

These cutting-edge methods demonstrate the continuous evolution of synthetic chemistry, providing ever-more powerful tools for the precise construction of complex molecules like this compound.

Asymmetric Catalysis in this compound Synthesis

Total Synthesis Approaches for Specific this compound Isomers

The total synthesis of specific isomers of this compound often employs stereoselective reactions to control the configuration at the C4 and C5 positions. Both chemical and chemo-enzymatic routes have been successfully developed to afford enantiomerically pure or enriched products.

A prominent chemo-enzymatic strategy involves a three-step process that begins with the separation of a commercially available diastereoisomeric mixture of cis- and trans-whiskey lactones via column chromatography. researchgate.netnih.govfrontiersin.orgnih.gov The separated isomers are then chemically reduced to their corresponding diols. researchgate.netnih.govfrontiersin.orgnih.gov The final and key step is the microbial oxidation of these racemic diols to yield individual enantiomers of whiskey lactone. researchgate.netnih.govfrontiersin.orgnih.gov

Bacteria from the genus Rhodococcus, particularly R. erythropolis, have demonstrated high efficiency and stereoselectivity in this oxidation step. frontiersin.orgnih.gov For instance, bio-oxidation with R. erythropolis DSM44534 and PCM2150 can effectively oxidize anti- and syn-3-methyl-octane-1,4-diols to produce enantiomerically pure cis- and trans-whiskey lactones. frontiersin.org This microbial transformation has successfully yielded trans-(+)-(4S,5R), trans-(−)-(4R,5S), and cis-(+)-(4R,5R) isomers in enantiomerically pure forms. frontiersin.org The enantiomerically enriched cis-(−)-(4S,5S)-isomer can also be generated using R. erythropolis DSM44534 in the form of an acetone (B3395972) powder. frontiersin.org

Purely chemical synthesis routes have also been established. One such method involves the reaction of n-valeraldehyde and crotonic acid through free radical addition, followed by hydrogenation and cyclization to yield whiskey lactone. google.com This particular method has been reported to produce a high proportion of the cis-isomer. google.com Another approach utilizes an iodolactonization reaction as a key step in the synthesis of related dimethyl-5-hexanolide isomers, demonstrating a powerful technique for constructing the lactone ring with stereocontrol.

The table below summarizes a selection of synthetic approaches for different isomers of this compound.

| Target Isomer(s) | Key Synthetic Steps | Starting Materials | Key Reagents/Catalysts | Reference |

| trans-(+)-(4S,5R), trans-(−)-(4R,5S), cis-(+)-(4R,5R) | 1. Diastereomer separation 2. Chemical reduction 3. Microbial oxidation | Diastereoisomeric mixture of whiskey lactones | LiAlH4, Rhodococcus erythropolis | researchgate.netnih.govfrontiersin.orgnih.gov |

| cis-isomer (98%) | 1. Radical addition 2. Hydrogenation 3. Cyclization | n-Valeraldehyde, Crotonic acid | Initiator, Raney Ni catalyst | google.com |

Development of Robust and Scalable Synthetic Procedures for this compound Production

The transition from laboratory-scale synthesis to robust and scalable industrial production presents significant challenges, including cost-effectiveness, environmental impact, and process efficiency. Research has increasingly focused on developing sustainable and scalable methods for this compound production.

Biocatalytic methods, particularly those employing whole-cell biotransformations, are at the forefront of developing scalable and green synthetic routes. Solid-state fermentation (SSF) has emerged as a promising technique. mdpi.com This approach utilizes microorganisms grown on a solid support, such as oilseed cakes, which can be a cost-effective and environmentally friendly medium. mdpi.com The primary obstacle in scaling up SSF is the availability of simple, economical, and easily scalable bioreactors that allow for precise process control. mdpi.com Tray bioreactors are a viable option due to their simple construction and operation. mdpi.com

Studies have demonstrated the potential of scaling up the microbial oxidation of 3-methyl-octane-1,4-diols using various bacterial strains on different oil cakes. mdpi.com For example, complete conversion of anti-3-methyl-octane-1,4-diol was achieved in three days using several strains on linseed cake. mdpi.com Optimization of parameters such as substrate concentration and moisture content is crucial for maximizing the yield and enantiomeric excess of the desired isomers. mdpi.com

A patented chemical synthesis process reports a high-yield method starting from n-valeraldehyde and crotonate in an alcohol solvent. google.com The process involves a Knoevenagel reaction to form a ketonic acid ester, followed by hydrogenation. This method is presented as having a high yield, low cost, and simpler operation compared to previous techniques. google.com Another patented method describes the reaction of n-valeraldehyde and crotonic acid via free radical addition and subsequent hydrogenation and cyclization, resulting in an 87% yield with a high proportion of the cis-isomer. google.com The advantages cited for this process include a simple procedure and reduced wastewater discharge, which are important considerations for industrial-scale production. google.com

The table below outlines key features of scalable synthetic procedures for this compound.

| Production Method | Key Features | Advantages for Scalability | Potential Challenges | Reference |

| Solid-State Fermentation (SSF) with Microbial Oxidation | Use of whole-cell biocatalysts on solid media (e.g., oilseed cakes). | Environmentally friendly, potentially low-cost raw materials. | Need for efficient and economical bioreactors for large-scale operation. | mdpi.com |

| Chemo-enzymatic Synthesis | Combination of chemical reduction and microbial oxidation. | High stereoselectivity, yielding enantiomerically pure isomers. | Multi-step process may increase complexity and cost. | researchgate.netnih.govfrontiersin.org |

| Chemical Synthesis via Knoevenagel Reaction | Reaction of n-valeraldehyde and crotonate followed by hydrogenation. | High yield, simpler operation, low cost. | Use of catalysts and organic solvents may have environmental considerations. | google.com |

| Chemical Synthesis via Radical Addition | Reaction of n-valeraldehyde and crotonic acid followed by hydrogenation. | High yield of cis-isomer, simple process, reduced wastewater. | Handling of radical initiators and catalysts at a large scale. | google.com |

Role of 5 Methyl 4 Hexanolide in Chemical Ecology and Interspecies Communication

Behavioral Responses to 5-Methyl-4-hexanolide and its Stereoisomers

Consistent with the lack of its identification as a pheromone, no research studies detailing the specific behavioral responses of insects to this compound or its stereoisomers could be located. The behavioral activity of pheromones is often highly dependent on the specific stereochemistry of the molecule, but such analyses have not been published for this compound.

Ecological Implications of this compound in Pest Management Research

Given that this compound has not been identified as a behavior-modifying chemical for any pest insect species, there are no documented ecological implications or applications for its use in pest management research.

There is no research available on the use of this compound in chemical communication disruption strategies, such as mating disruption or the creation of false trails. Such research is predicated on a compound having a known role as a pheromone, which is not the case for this compound based on the available scientific literature.

Data Tables

Due to the absence of research data on the pheromonal activity of this compound, no data tables can be generated.

Article on this compound Unattainable Due to Lack of Scientific Data

An extensive review of scientific literature reveals a significant lack of available research and data concerning the chemical compound this compound in the specific contexts requested. The user-specified outline, which focuses on the compound's role in chemical ecology, interspecies communication, and semiochemical-based monitoring, could not be adequately addressed with scientifically accurate and detailed information.

While this compound is recognized as a flavor and fragrance component and has been identified in some natural products, there is no substantive body of academic work that establishes its role as a semiochemical—a chemical substance that carries a message for an organism. The investigation into its potential functions as a pheromone, allomone, or kairomone in either insect or non-insect species did not yield any specific studies or documented examples.

Consequently, the sections and subsections of the requested article, including:

Academic Studies on Semiochemical-Based Monitoring

Putative Roles of this compound in Non-Insect Organisms (e.g., other arthropods, microorganisms)

cannot be developed with the required depth and scientific rigor. The creation of data tables and detailed research findings is not feasible due to the absence of primary research in these areas.

It is important to note that while the broader class of compounds to which this compound belongs, γ-lactones, does include some known pheromones, this general characteristic cannot be specifically and accurately attributed to this compound without direct scientific evidence.

Therefore, in adherence to the principles of providing accurate and non-hallucinatory information, the requested article cannot be generated at this time. Further research into the ecological roles of this compound would be necessary before a comprehensive and scientifically sound article on this specific subject can be written.

Analytical Chemistry Approaches for 5 Methyl 4 Hexanolide Characterization

Chromatographic Techniques for Separation and Quantification of 5-Methyl-4-hexanolide

Chromatography is indispensable for isolating this compound from intricate mixtures, such as alcoholic beverages, and for determining its concentration. Various chromatographic methods offer distinct advantages in terms of resolution, sensitivity, and analytical speed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and purity assessment of volatile compounds like this compound, often referred to by its common name, whiskey lactone. In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint.

This technique has been successfully applied to determine the presence and quantity of lactones in various alcoholic beverages. For instance, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is an appropriate method for the quantitative analysis of whiskey lactone isomers in wines acs.org. The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard. The purity of a sample can be assessed by the presence of unexpected peaks in the chromatogram.

The separation of the cis and trans diastereomers of this compound is achievable with high-resolution gas chromatography. These isomers exhibit slightly different retention times, allowing for their individual identification and quantification.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temperature 50 °C, ramp to 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-300 |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantiomeric Purity

High-performance liquid chromatography (HPLC) is a versatile technique that can be employed for the quantitative analysis of this compound and, crucially, for the determination of its enantiomeric purity. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the method of choice for separating the different stereoisomers of this compound csfarmacie.cz. The principle behind chiral separation lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times csfarmacie.cz.

While challenging, the separation of all four stereoisomers of whiskey lactone has been explored using techniques related to HPLC, such as packed column supercritical fluid chromatography (pSFC) cerealsgrains.org. In one study, after initial separation of the cis and trans isomers by silica (B1680970) column HPLC, pSFC with a Chiralpak AD column was used to achieve chiral resolution of the individual isomers cerealsgrains.org. The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving baseline separation of the enantiomers.

For quantitative analysis, a suitable detector, such as a UV detector (if the molecule possesses a chromophore) or a mass spectrometer (LC-MS), is used. The concentration of this compound in a sample is determined by comparing the peak area to a calibration curve generated from standards of known concentration.

Table 2: Example of a Chiral Chromatographic System for Whiskey Lactone Isomer Resolution

| Parameter | Description |

| Technique | Packed Column Supercritical Fluid Chromatography (pSFC) |

| Column | Chiralpak AD (250 × 10 mm, 10 µm) |

| Mobile Phase | Supercritical CO₂ with methanol (B129727) as a modifier |

| Detection | UV Detector |

This approach allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of a specific enantiomer in a mixture.

Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) for Complex Mixture Analysis

For the analysis of this compound in highly complex matrices such as whiskey, multidimensional gas chromatography-mass spectrometry (MDGC-MS) offers significantly enhanced resolution compared to conventional GC-MS core.ac.uk. This technique employs two gas chromatography columns with different stationary phases connected in series. A portion of the effluent from the first column containing compounds of interest is selectively transferred to the second column for further separation before detection by the mass spectrometer.

This "heart-cutting" technique allows for the isolation of specific compounds or isomeric groups from co-eluting matrix components, leading to cleaner mass spectra and more accurate identification and quantification. In the context of whiskey analysis, MDGC-MS can be instrumental in separating the various flavor compounds, including the different stereoisomers of whiskey lactone, from the hundreds of other volatile components present researchgate.net. This enhanced separation is crucial for accurately determining the stereoisomeric ratio of this compound, which can be important for flavor profiling and authenticity studies.

Spectroscopic Methods for Structure Elucidation of this compound

Spectroscopic techniques are fundamental for elucidating the precise chemical structure of this compound, including the connectivity of its atoms and their three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural and stereochemical assignment of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

The chemical shifts, coupling constants (J-values), and integration of the signals in a ¹H NMR spectrum allow for the determination of the proton connectivity. For instance, the relative stereochemistry of the methyl and butyl groups at positions 4 and 5 of the lactone ring can be determined by analyzing the coupling constants between the protons on these carbons and the adjacent protons. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are used to establish which protons are coupled to each other, confirming the structural framework longdom.org.

The stereochemical assignment of the cis and trans isomers of whiskey lactone has been confirmed through detailed ¹H NMR analysis. The chemical shifts of the protons, particularly the methyl group at C-4, differ between the two diastereomers.

Table 3: ¹H NMR Chemical Shifts (δ) for cis- and trans-5-Methyl-4-hexanolide (Whiskey Lactone) in CDCl₃

| Proton | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) | Multiplicity |

| CH₃ at C-4' | 0.91 | 0.91 | t |

| CH₃ at C-4 | 1.00 | 1.13 | d |

| CH₂ at C-3' and one of CH₂ at C-2' | 1.29–1.40 | 1.32–1.42 | m |

| One of CH₂ at C-2' and CH₂ at C-1' | 1.45–1.54 | 1.50 | m |

| H at C-3 | 2.15-2.25 | 2.20 | m |

| H at C-5 | 2.50-2.60 | 2.51-2.64 | m |

| H at C-2 | 2.65-2.75 | 2.70 | m |

| H at C-4 | 4.40-4.50 | 4.20-4.30 | m |

Note: Data adapted from scientific literature. Actual values may vary slightly depending on experimental conditions.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its electronic environment. The carbonyl carbon of the lactone ring, for example, appears at a characteristic downfield shift.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, resulting in an IR spectrum.

For this compound, the most prominent feature in its IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the γ-lactone ring. This peak typically appears in the region of 1770-1745 cm⁻¹ nih.gov. The exact position can be influenced by ring strain and substitution. Other characteristic absorptions include those for C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹) and C-O stretching of the ester group. The IR spectrum of the related compound, γ-butyrolactone, shows a strong carbonyl absorption around 1770 cm⁻¹ nih.gov.

While IR spectroscopy is excellent for identifying the presence of the lactone functional group, it is generally less informative for detailed stereochemical analysis compared to NMR. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) of the IR spectra of the different stereoisomers may be observed.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) | 2850 - 2960 | Strong |

| C=O (γ-lactone) | 1745 - 1770 | Strong |

| C-O (ester) | 1000 - 1300 | Strong |

Advanced Spectroscopic Techniques for Comprehensive Characterization (e.g., GC-Olfactometry)

Gas Chromatography-Olfactometry (GC-O) stands as a pivotal technique in the sensory analysis of this compound, often referred to as whiskey lactone or oak lactone. This method uniquely combines the high-resolution separation capabilities of gas chromatography with the sensitivity of the human olfactory system, which acts as a highly specific detector. By doing so, GC-O allows for the identification of individual odor-active compounds within a complex mixture and the characterization of their specific aroma profiles.

In the context of this compound, which possesses four stereoisomers (cis and trans, each with two enantiomers), GC-O is instrumental in differentiating their distinct sensory attributes. Research has consistently shown that the stereochemistry of this lactone plays a critical role in its perceived aroma. smolecule.com For instance, the cis isomers are often described as having earthy and woody fragrances, while the trans isomers are noted for a celery-like aroma. smolecule.comnih.gov

The application of GC-O has been fundamental in establishing the importance of this compound as a key flavor contributor in oak-aged spirits like whiskey, cognac, and brandy. smolecule.com Through this technique, researchers can correlate specific peaks in a chromatogram with distinct aroma descriptors, thereby building a detailed flavor profile of the beverage and understanding the contribution of each stereoisomer of this compound.

The process of GC-O analysis involves the effluent from the gas chromatography column being split into two streams. One stream is directed to a conventional detector, such as a mass spectrometer (MS) or a flame ionization detector (FID), for chemical identification and quantification. The other stream is directed to a heated sniffing port, where a trained sensory panelist or analyst can smell the eluting compounds and record their odor characteristics and intensity over time.

Enantiomeric Excess and Optical Purity Determination Methodologies for this compound

The determination of enantiomeric excess (ee) and optical purity is crucial for this compound, as the biological and sensory properties of its enantiomers can differ significantly. Chiral gas chromatography (GC) is the most prominent and effective technique for the enantioseparation and quantification of the stereoisomers of this compound.

This method utilizes a chiral stationary phase (CSP) within the GC column. These stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. Modified cyclodextrins are commonly used as chiral selectors in the stationary phases for the separation of lactones like this compound.

Research into the microbial synthesis and kinetic resolution of this compound has demonstrated the successful application of chiral GC in determining the enantiomeric excess of the resulting products. For example, studies involving the enantioselective hydrolysis of a racemic mixture of cis and trans whiskey lactones by filamentous fungi have achieved high enantiomeric purity. In one such study, the use of Fusarium oxysporum AM13 under optimized conditions resulted in the production of the trans-(+)-(4S,5R) isomer with an enantiomeric excess greater than 99% and the cis-(+)-(4R,5R) isomer with an enantiomeric excess of 98%. nih.gov

The table below presents findings from a study on the microbial kinetic resolution of a diastereoisomeric mixture of whiskey lactone, showcasing the effectiveness of chiral GC in quantifying the enantiomeric composition.

| Fungal Strain | Isomer | Enantiomeric Excess (ee) |

| Fusarium oxysporum AM13 | trans-(+)-(4S,5R) | >99% |

| Fusarium oxysporum AM13 | cis-(+)-(4R,5R) | 98% |

| Papularia rosea AM17 | trans-(+)-(4S,5R) | 70% |

| Papularia rosea AM17 | cis-(+)-(4R,5R) | 42% |

While chiral GC is the predominant method, other chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases can also be employed for the enantiomeric resolution of lactones. uma.esphenomenex.com The choice of method often depends on the sample matrix, the required sensitivity, and the specific instrumentation available. Regardless of the technique, the ability to accurately determine the enantiomeric excess is paramount for quality control in the food, beverage, and fragrance industries where this compound is utilized.

Future Research Directions for 5 Methyl 4 Hexanolide

Elucidation of Undiscovered Biosynthetic Pathways and Metabolic Routes

A significant gap in our understanding of 5-methyl-4-hexanolide lies in its natural production. While it has been identified in various organisms, the precise enzymatic reactions and metabolic pathways leading to its formation are largely unknown. Future research should prioritize the complete elucidation of its biosynthesis. This involves identifying the precursor molecules and the cascade of enzymes responsible for their transformation into the final lactone structure. Techniques such as isotopic labeling studies, coupled with advanced analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy, will be instrumental in tracing the metabolic fate of potential precursors within producer organisms.

Furthermore, investigating the metabolic routes of this compound after it has exerted its biological effect is crucial. Understanding how this compound is degraded and cleared by organisms will provide a more complete picture of its physiological role and ecological significance. This knowledge could also inform the development of strategies to modulate its persistence in specific environments. Microbial systems, including bacteria and fungi, should be explored as potential sources for novel biosynthetic enzymes, which could then be harnessed for biotechnological production. frontiersin.orgnih.gov

Development of Novel, Efficient, and Environmentally Sustainable Synthetic Methodologies

Current synthetic routes to this compound often involve multiple steps, harsh reaction conditions, and the use of stoichiometric reagents, leading to significant waste generation. A key area for future research is the development of novel, efficient, and environmentally sustainable synthetic methodologies. The principles of green chemistry should guide these efforts, emphasizing atom economy, the use of renewable feedstocks, and the reduction of hazardous waste.

Biocatalysis presents a promising avenue for the stereoselective synthesis of this compound. The use of whole-cell systems or isolated enzymes, such as lipases and dehydrogenases, could enable the production of specific stereoisomers with high enantiomeric purity under mild conditions. frontiersin.orgnih.gov Recent advancements in enzymatic synthesis for industrial applications highlight the potential for scalable and cost-effective biocatalytic processes. d-nb.info Additionally, the exploration of organocatalysis offers another powerful tool for asymmetric synthesis, potentially reducing the reliance on metal-based catalysts. nih.gov The development of one-pot or tandem reactions that minimize purification steps would further enhance the efficiency and sustainability of the synthesis.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Advantages | Potential Challenges |

| Traditional Organic Synthesis | Well-established, versatile | Often requires multiple steps, harsh conditions, produces waste |

| Biocatalysis (Whole-cell/Enzymatic) | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate scope limitations |

| Organocatalysis | Metal-free, often stereoselective, mild conditions | Catalyst loading, separation and recycling |

Advanced Understanding of Structure-Activity Relationships and Chemoreceptor Interactions

The biological activity of this compound is intrinsically linked to its three-dimensional structure. A critical area for future investigation is the detailed exploration of its structure-activity relationships (SAR). This involves synthesizing a library of analogues with systematic modifications to the lactone ring, the methyl group, and the alkyl side chain. The biological activity of these analogues can then be evaluated to identify the key structural features responsible for its pheromonal effects and other potential biological activities.

Understanding how this compound interacts with its corresponding chemoreceptors at a molecular level is paramount. This requires the identification and characterization of the specific odorant binding proteins (OBPs) and odorant receptors (ORs) that recognize this molecule. frontiersin.orgnih.govnih.govmdpi.com Techniques such as protein crystallography and cryo-electron microscopy can be employed to determine the three-dimensional structure of the lactone-receptor complex. This structural information will provide invaluable insights into the binding mechanism and the conformational changes that trigger a neuronal response. Such knowledge is fundamental for the rational design of more potent and selective agonists or antagonists for specific insect pests. pnas.org

Exploration of Additional Biological Roles and Applications Beyond Established Pheromones

While the role of this compound as an insect pheromone is the most well-documented, its broader biological activities remain largely unexplored. Future research should aim to uncover additional biological roles and potential applications. For instance, related compounds like whiskey lactone have been suggested to possess insect repellent properties, opening an avenue for the development of novel, natural insect control agents. smolecule.com

The structural similarity of this compound to other biologically active lactones suggests it may possess a wider range of pharmacological activities. Lactones as a class of compounds are known to exhibit diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net Therefore, systematic screening of this compound and its derivatives against a panel of biological targets, including pathogenic microorganisms and cancer cell lines, is warranted. mdpi.comnih.govresearchgate.net The discovery of novel bioactivities would significantly expand the potential applications of this compound into the pharmaceutical and agrochemical industries. Furthermore, investigating its ecological significance beyond insect communication, such as its role in plant-insect or microbe-microbe interactions, could reveal new facets of its natural function.

Integration of Computational Chemistry with Experimental Studies for Predictive Modeling

The integration of computational chemistry with experimental studies offers a powerful synergistic approach to accelerate research on this compound. Molecular modeling techniques can be employed to predict the binding affinity of this compound and its analogues to target receptors. nih.govresearchgate.net In silico screening of virtual compound libraries can help prioritize the synthesis of the most promising candidates for experimental testing, thereby saving time and resources. mdpi.com

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound analogues with their biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds. Molecular dynamics simulations can provide insights into the dynamic behavior of the lactone within the receptor binding pocket, elucidating the key interactions that stabilize the complex. plos.org By combining computational predictions with empirical data, researchers can develop a more robust and predictive understanding of this compound's bioactivity, guiding the design of new molecules with tailored properties.

Q & A

Q. How can computational modeling predict novel derivatives of this compound with enhanced properties?

- Answer: Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and predict reactivity. Molecular dynamics simulations assess solubility or membrane permeability. Validate predictions via parallel synthesis and SAR analysis .

Methodological Guidelines

- Data Analysis: For contradictory results, apply Principal Component Analysis (PCA) to spectral datasets to identify outlier batches .

- Experimental Replication: Use triplicate runs with internal standards (e.g., deuterated analogs) to ensure reproducibility .

- Literature Review: Systematically search SciFinder, Reaxys, and PubMed using keywords like “this compound AND synthesis” and apply inclusion/exclusion criteria (e.g., peer-reviewed articles post-2000) .05 文献检索Literature search for meta-analysis02:58

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.